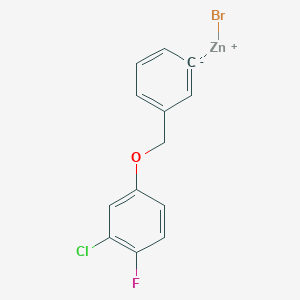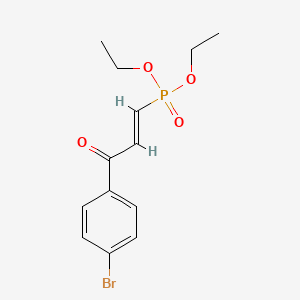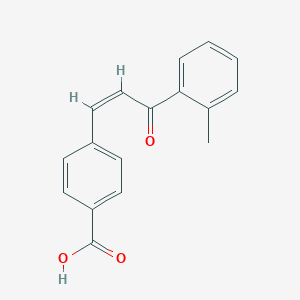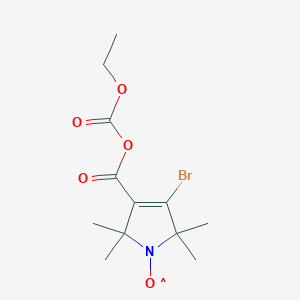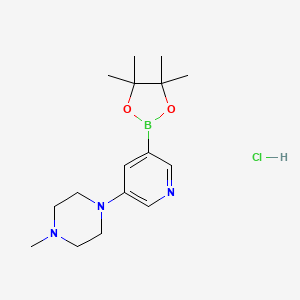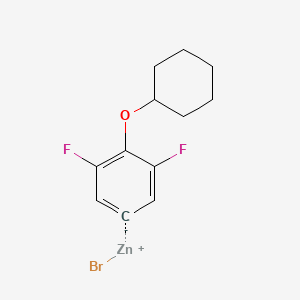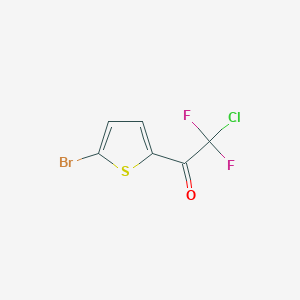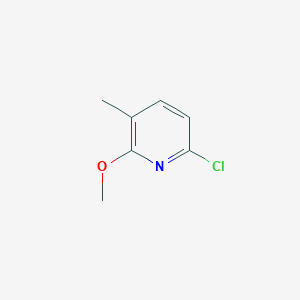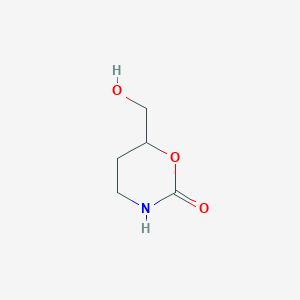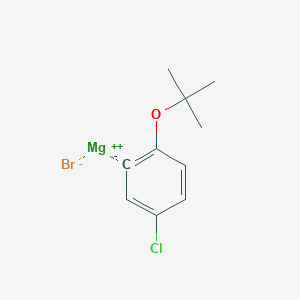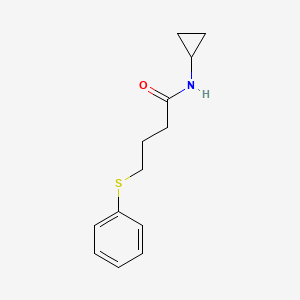
n-Cyclopropyl-4-(phenylthio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-4-(phenylthio)butanamide is an organic compound with the molecular formula C13H17NOS It is a member of the amide family, characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a phenylthio group attached to the butanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-4-(phenylthio)butanamide typically involves the following steps:
Formation of Cyclopropylamine: Cyclopropylamine can be synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.
Thioether Formation: The phenylthio group can be introduced by reacting a suitable phenylthiol with an appropriate alkyl halide.
Amide Formation: The final step involves the reaction of cyclopropylamine with a butanoyl chloride derivative to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclopropyl-4-(phenylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
n-Cyclopropyl-4-(phenylthio)butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-4-(phenylthio)butanamide involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylthio group may also play a role in binding to target molecules, affecting their function and pathways involved in biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the phenylthio and butanamide groups.
Phenylthiobutanamide: Similar but lacks the cyclopropyl group.
Butyramide: Similar but lacks both the cyclopropyl and phenylthio groups.
Uniqueness
n-Cyclopropyl-4-(phenylthio)butanamide is unique due to the combination of the cyclopropyl and phenylthio groups attached to the butanamide chain. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Propriétés
Formule moléculaire |
C13H17NOS |
|---|---|
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
N-cyclopropyl-4-phenylsulfanylbutanamide |
InChI |
InChI=1S/C13H17NOS/c15-13(14-11-8-9-11)7-4-10-16-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,14,15) |
Clé InChI |
WMNRCVUTXWKITR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)CCCSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


